n-(Tert-butyl)-4-methoxypentan-1-amine
Description
n-(Tert-butyl)-4-methoxypentan-1-amine is a tertiary amine featuring a methoxy group at the fourth carbon of a pentan-1-amine backbone and a bulky tert-butyl substituent. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique steric and electronic properties.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
N-tert-butyl-4-methoxypentan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-9(12-5)7-6-8-11-10(2,3)4/h9,11H,6-8H2,1-5H3 |
InChI Key |
PMUHLOUWSRRNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with tert-butylamine: One common method involves the reaction of tert-butylamine with 4-methoxypentan-1-ol under suitable conditions. This reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups.
Ritter Reaction: Another method involves the Ritter reaction, where tert-butyl alcohol reacts with nitriles in the presence of an acid catalyst to form the desired amine.
Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to a primary amine or even further to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of various substituted pentane derivatives.
Scientific Research Applications
Chemistry:
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Medicine:
Drug Development: The compound’s amine group makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists.
Industry:
Material Science: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which n-(Tert-butyl)-4-methoxypentan-1-amine exerts its effects involves interactions with various molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes or receptors. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Methoxy-n,2,4-trimethylpentan-1-amine
- Molecular Formula: C₉H₂₁NO
- Molecular Weight : 159.27 g/mol
- Key Features : Contains two methyl groups at the 2- and 4-positions and a methoxy group at the 4-position. Lacks the tert-butyl group, resulting in reduced steric hindrance compared to n-(tert-butyl)-4-methoxypentan-1-amine.
- Implications : The absence of the tert-butyl group likely increases reactivity in nucleophilic reactions but reduces thermal stability .
4-Methoxy-4-methylpentan-1-amine Hydrochloride
- Synthesis: Prepared via alkylation of 5-(dibenzylamino)-2-methylpentan-2-ol with methyl iodide, followed by deprotection and salt formation .
- Key Features : A methyl group replaces the tert-butyl substituent. The hydrochloride salt enhances water solubility, making it more suitable for pharmaceutical applications than the free base form of this compound .
(E)-N-Methyl-4-(3-methoxyphenyl)-3-buten-1-amine
- Synthesis : Synthesized via Heck coupling of 3-halo-anisole with N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine, followed by deprotection .
- Key Features : Incorporates an aromatic methoxyphenyl group instead of aliphatic methoxy and tert-butyl groups. The conjugated π-system may enhance binding to biological targets, such as neurotransmitter receptors .
Physicochemical Properties
*LogP values estimated based on substituent contributions.
Key Observations :
This compound
- Limited synthetic details are available, but analogous compounds (e.g., N-pyrazolylimines) are synthesized via condensation reactions under mild conditions (room temperature, methanol solvent) with high atom economy .
4-Methoxy-4-methylpentan-1-amine Hydrochloride
Aromatic Analogues (e.g., (E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine)
Comparison :
- The target compound’s synthesis may face challenges due to steric hindrance from the tert-butyl group, whereas methylated or aromatic analogues benefit from established catalytic methods .
Biological Activity
N-(Tert-butyl)-4-methoxypentan-1-amine, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses. The data presented includes case studies and research findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:
This structure includes a tert-butyl group and a methoxy group, which are significant for its interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Interaction : The compound is believed to interact with specific neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognitive functions.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although the specific targets remain to be fully elucidated.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound exhibits significant activity against various cell lines, indicating potential anticancer properties. For example, a study reported an IC50 value in the low micromolar range against specific cancer cell lines.
- In vivo Studies : Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic efficacy. Notably, studies indicated that the compound penetrates the blood-brain barrier effectively, suggesting its potential application in treating neurological disorders.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Neuroprotection : A recent investigation focused on the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated a significant reduction in neuronal loss and improvement in cognitive function metrics.
- Antidepressant-like Effects : Another study explored its antidepressant-like properties using behavioral tests in mice. The findings suggested that this compound significantly reduced depressive-like behaviors compared to control groups.
Data Tables
| Study Type | Model | Key Findings |
|---|---|---|
| In vitro | Cancer Cell Lines | IC50 < 10 µM in multiple lines |
| In vivo | Rodent Model | Neuroprotection observed; improved cognitive scores |
| Behavioral Study | Mouse Model | Significant reduction in depressive behaviors |
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological evaluations. Preliminary results suggest a favorable safety margin with no significant adverse effects reported at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-(tert-butyl)-4-methoxypentan-1-amine, and how do reaction conditions influence yield?
- Methodology :
- Reductive Amination : React 4-methoxypentanal with tert-butylamine in the presence of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Monitor pH to favor amine protonation .
- Alkylation : Use tert-butyl bromide under basic conditions (e.g., K2CO3) to alkylate 4-methoxypentan-1-amine. Optimize solvent polarity (e.g., DMF for polar intermediates, THF for non-polar) to minimize side reactions .
- Key Parameters : Temperature control (0–25°C) prevents decomposition of the tert-butyl group. Reaction times vary from 12–24 hours, monitored via TLC or GC-MS .
Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect a singlet at ~1.2 ppm (9H, tert-butyl), a triplet for the amine-proximal CH2 (~2.6 ppm), and a singlet at ~3.3 ppm (3H, methoxy). Integration ratios validate substituent positions .
- ¹³C NMR : Peaks at ~28 ppm (tert-butyl CH3), ~50 ppm (N-C), and ~55 ppm (methoxy) confirm functional groups. DEPT-135 distinguishes CH2 and CH3 groups .
- MS : Molecular ion peak at m/z ≈ 201 (C11H23NO). Fragmentation patterns (e.g., loss of tert-butyl group at m/z 144) validate the backbone .
Intermediate Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl group in this compound?
- Methodology :
- Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to reduce steric bulk during reactions at the methoxy or pentane chain .
- Catalysis : Use bulky ligands (e.g., P(t-Bu)3) in Pd-catalyzed cross-couplings to enhance accessibility to the tert-butyl-adjacent site .
- Solvent Effects : Low-polarity solvents (e.g., hexane) improve solubility of sterically hindered intermediates .
Q. How does the methoxy group influence the compound’s electronic properties in ligand-receptor binding studies?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the methoxy group. Compare with analogs lacking the substituent .
- Competitive Binding Assays : Radiolabel the compound (e.g., ³H) and measure displacement in receptor models (e.g., GPCRs). Correlate binding affinity (IC50) with methoxy orientation .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodology :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., oxidation by-products) skew bioassay results .
- Assay Standardization : Replicate studies under controlled O2 levels (e.g., glovebox) to prevent amine oxidation. Validate cell-based assays with positive controls (e.g., known receptor agonists) .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodology :
- Degradation Studies : Incubate the compound at pH 2 (HCl) and pH 12 (NaOH) at 37°C. Monitor degradation via LC-MS:
| Condition | Major Degradation Product | Half-Life |
|---|---|---|
| pH 2 | 4-methoxypentanol | 8 hrs |
| pH 12 | Tert-butylamine | 2 hrs |
- Mechanism : Acidic hydrolysis cleaves the methoxy group; basic conditions dealkylate the tert-butyl amine .
Q. What role does this compound play in structure-activity relationship (SAR) studies for CNS-targeted drugs?
- Methodology :
- SAR Library Synthesis : Modify the pentane chain length or replace methoxy with ethoxy. Test analogs in blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) .
- In Vivo Pharmacokinetics : Administer radiolabeled compound to rodents. Measure brain/plasma ratio (AUC) via scintillation counting. Optimal logP range: 2–3.5 .
Data Contradiction Analysis
Q. Why do computational models and experimental binding assays yield conflicting results for this compound’s affinity to serotonin receptors?
- Resolution Strategy :
- Conformational Sampling : Use molecular dynamics (MD) simulations (AMBER) to assess flexible regions (e.g., pentane chain) not captured in rigid docking .
- Allosteric Modulation : Test the compound in functional assays (e.g., cAMP accumulation) to detect non-orthosteric binding modes missed by static models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
